ZL0454
Description
Chemical Properties and Structural Analysis
Molecular Structural Characteristics
Core Structural Components
ZL0454 exhibits a complex molecular framework built upon a dual-aromatic system connected through an azo linkage, representing a carefully engineered pharmacophore designed for optimal bromodomain recognition. The compound's molecular formula C18H22N4O3S reflects a balanced composition that incorporates nitrogen-rich heterocyclic elements essential for protein binding interactions. The core structure consists of two primary aromatic domains: a substituted phenyl ring bearing amino and hydroxyl functionalities, and a benzenesulfonamide moiety that provides the requisite binding affinity and selectivity profile.
The central azo bridge (N=N) serves as a crucial structural element that maintains the proper geometric orientation between the two aromatic systems, ensuring optimal positioning within the target protein's binding pocket. This linker region demonstrates an E-configuration as indicated by the IUPAC nomenclature (E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide, which is critical for maintaining the compound's biological activity. The molecular weight of 374.46 Daltons positions this compound within the optimal range for small molecule drug candidates, balancing molecular complexity with favorable physicochemical properties.
The structural analysis reveals that this compound incorporates a cyclopentyl substituent attached to the sulfonamide nitrogen, which contributes to the compound's hydrophobic interactions with the target protein's binding site. This specific substitution pattern was identified through structure-based drug design approaches that utilized fragment merging and elaboration strategies to optimize binding affinity and selectivity. The overall molecular architecture demonstrates a sophisticated understanding of structure-activity relationships in bromodomain inhibitor design.
Functional Group Distribution and Electronic Properties
The functional group arrangement in this compound reflects a strategic distribution designed to maximize specific intermolecular interactions with the bromodomain-containing protein 4 binding site. The amino group positioned on the hydroxylated phenyl ring serves as a critical hydrogen bond donor, enabling direct interaction with the asparagine 140 residue within the target protein's acetyl-lysine recognition pocket. This primary amine functionality (NH2) exhibits basic properties that facilitate electrostatic interactions essential for binding affinity and specificity.
The hydroxyl group (OH) located adjacent to the methyl substituent on the same aromatic ring provides additional hydrogen bonding capabilities, both as a donor and acceptor. This functional group participates in the formation of key intermolecular contacts that stabilize the protein-ligand complex, particularly through water-mediated hydrogen bonds with tyrosine 97. The electronic environment surrounding this hydroxyl group is influenced by the neighboring methyl group, which provides electron-donating effects that modulate the group's acidity and hydrogen bonding potential.
| Functional Group | Position | Electronic Character | Primary Interaction Mode |
|---|---|---|---|
| Primary Amine (NH2) | 2-position of phenyl ring | Electron-donating, basic | Hydrogen bond donor with Asn140 |
| Hydroxyl (OH) | 4-position of phenyl ring | Electron-donating, amphoteric | Hydrogen bonding via water bridge |
| Methyl (CH3) | 5-position of phenyl ring | Electron-donating | Hydrophobic interactions |
| Sulfonamide (SO2NH) | Para-position of benzene | Electron-withdrawing | Multiple hydrogen bonding |
| Azo linkage (N=N) | Bridge between rings | π-electron system | Conformational constraint |
The sulfonamide functional group represents a key pharmacophore element that contributes significantly to the compound's binding profile. The sulfur dioxide moiety (SO2) exhibits strong electron-withdrawing properties that polarize the adjacent carbon-nitrogen bonds, creating favorable electrostatic interactions with complementary regions of the protein binding site. The sulfonamide nitrogen attached to the cyclopentyl ring participates in hydrogen bonding networks that enhance binding specificity and duration.
The azo linkage (N=N) serves dual functions as both a structural constraint and an electronic connector between the two aromatic systems. This functional group maintains planarity between the connected rings while allowing for slight conformational flexibility necessary for optimal protein binding. The π-electron system of the azo bridge contributes to the overall electronic delocalization across the molecule, influencing the compound's spectroscopic properties and stability profile.
Stereochemistry and Conformational Analysis
The stereochemical configuration of this compound plays a fundamental role in determining its biological activity and selectivity profile. The compound exists predominantly in the E-configuration around the azo double bond, as confirmed by structural characterization studies. This geometric isomerism is crucial for maintaining the proper spatial relationship between the two aromatic domains, ensuring optimal complementarity with the bromodomain-containing protein 4 binding pocket.
Molecular docking studies have revealed that this compound adopts a specific binding conformation that maximizes favorable interactions with key amino acid residues within the target protein. The compound demonstrates remarkable conformational stability, with the E-configuration providing the lowest energy state that positions the functional groups optimally for hydrogen bonding and hydrophobic interactions. The rigid azo linkage restricts rotation around the central bond, effectively locking the molecule into its bioactive conformation.
The three-dimensional structure analysis indicates that this compound exhibits a relatively planar configuration across the central portion of the molecule, with the cyclopentyl substituent extending into a hydrophobic pocket region of the target protein. This conformational arrangement allows the compound to achieve high binding affinity while maintaining selectivity over related bromodomain family members. The spatial positioning of the amino and hydroxyl groups enables formation of the critical hydrogen bonding network that anchors the inhibitor within the binding site.
Computational modeling studies have demonstrated that this compound can be effectively docked into the acetyl-lysine binding pocket of bromodomain-containing protein 4, forming key interactions that include direct hydrogen bonds with asparagine 140 and indirect interactions with tyrosine 97 through a water molecule. The conformational analysis reveals that the compound maintains its binding pose through multiple complementary interactions that span both electrostatic and hydrophobic contributions. This comprehensive binding mode explains the compound's potent inhibitory activity and provides insights into the structural basis for its selectivity profile.
The conformational flexibility analysis shows that while the central azo bridge restricts overall molecular rotation, the cyclopentyl ring retains some degree of conformational freedom that allows for induced-fit binding within the protein pocket. This balance between rigidity and flexibility represents an optimal design feature that maximizes binding affinity while preserving the compound's ability to accommodate slight variations in the target protein's binding site geometry.
Properties
CAS No. |
2229042-77-5 |
|---|---|
Molecular Formula |
C18H22N4O3S |
Molecular Weight |
374.46 |
IUPAC Name |
(E)-4-((2-Amino-4-hydroxy-5-methylphenyl)diazenyl)-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-12-10-17(16(19)11-18(12)23)21-20-13-6-8-15(9-7-13)26(24,25)22-14-4-2-3-5-14/h6-11,14,22-23H,2-5,19H2,1H3/b21-20+ |
InChI Key |
IRKMSULWLDLTIK-QZQOTICOSA-N |
SMILES |
O=S(C1=CC=C(/N=N/C2=CC(C)=C(O)C=C2N)C=C1)(NC3CCCC3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZL-0454; ZL 0454; ZL0454 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZL0454 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained through purification processes such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
ZL0454 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the this compound molecule .
Scientific Research Applications
ZL0454 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BRD4 in gene regulation and chromatin remodeling.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and viral infections.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting epigenetic mechanisms .
Mechanism of Action
ZL0454 exerts its effects by selectively inhibiting the bromodomains of BRD4. This inhibition prevents BRD4 from binding to acetylated lysine residues on histones, thereby disrupting the recruitment of transcriptional machinery and altering gene expression. The molecular targets of this compound include the first and second bromodomains of BRD4, with IC50 values of 49 nM and 32 nM, respectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
Selectivity and Binding Affinity
ZL0454 is distinguished by its exceptional selectivity for BRD4 over other BET proteins. Key comparisons include:
This compound and ZL0420 exhibit 30–120-fold higher selectivity for BRD4 over BRD2, BRD3, and BRDT compared to pan-BET inhibitors like JQ1 . This specificity minimizes off-target effects on other BET proteins, which are critical for avoiding toxicity in long-term treatments .
Structural and Functional Differences
- This compound vs. ZL0590: ZL0590, a derivative of this compound, replaces the N=N group with a urea moiety, improving water solubility and binding to an allosteric site on BRD4 BD1 (IC50: 90 nM) .
- This compound vs. JQ1: JQ1, a thienotriazolodiazepine, non-selectively inhibits all BET proteins and induces apoptosis in cancer cells but lacks this compound’s specificity for innate inflammation pathways .
Efficacy in Disease Models
- Airway Inflammation : In TLR3-driven airway remodeling, this compound and ZL0420 outperform JQ1 and RVX208, reducing fibrosis and airway hyperresponsiveness at equivalent doses . This compound specifically blocks BRD4-RelA complex formation, suppressing TGF-β-mediated mesenchymal transition .
Pharmacokinetic Limitations
In contrast, JQ1 and RVX208 exhibit better pharmacokinetic profiles but lack target specificity .
Key Research Findings
- Spliceosome Regulation : this compound uniquely disrupts BRD4-spliceosome interactions, altering alternative splicing of innate immune genes (e.g., IFN-γ) during viral infection .
- Therapeutic Potential: In mouse models of COPD, this compound derivatives (ZL0516, ZL0590) reduce acute inflammation and fibrosis without detectable toxicity, highlighting the importance of BRD4 selectivity .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when studying ZL0454's mechanism of action in vitro?
- Methodological Answer : Use physiologically relevant cell models (e.g., human small airway epithelial cells, hSAECs) to mimic in vivo conditions . Validate BRD4 inhibition via competitive binding assays (e.g., TR-FRET) and confirm selectivity over other bromodomains (BRD2, BRD3) . Include controls for off-target effects (e.g., siRNA knockdown of BRD4) and measure downstream outcomes like protein abundance (e.g., IFRD1, ATP11A) with orthogonal methods (Western blot, proteomics) . Ensure dose-response curves (e.g., 10 µM this compound in hSAECs) align with published IC50 values (BD1: 49 nM; BD2: 32 nM) .
Q. How can researchers validate this compound's specificity in modulating BRD4-dependent pathways?
- Methodological Answer : Combine pharmacological inhibition (this compound) with genetic approaches (BRD4 siRNA) to confirm target engagement . Use proteomic profiling to identify BRD4-dependent proteins (e.g., IFRD1, ATP11A) and assess translational vs. transcriptional regulation via RNA-seq paired with protein quantification . Cross-validate findings with structurally distinct BRD4 inhibitors (e.g., JQ1) to rule out compound-specific artifacts .
Advanced Research Questions
Q. How should researchers resolve contradictions between transcriptional and proteomic data in this compound-treated cells?
- Methodological Answer : When RNA and protein levels diverge (e.g., ATP11A RNA decreases 2-fold but protein increases 75% under this compound + RSV), investigate post-translational mechanisms (e.g., protein stability, phosphorylation) . Perform pulse-chase assays or cycloheximide treatment to measure protein half-life. Integrate phosphoproteomics or ubiquitination assays to identify regulatory modifications. Use Bayesian statistical models to weigh conflicting datasets against biological context .
Q. What strategies optimize multi-omics integration to study this compound's role in alternative splicing and inflammation?
- Methodological Answer : Combine RNA-seq (splice variant analysis) with proteomics to link splicing events to functional protein changes (e.g., RSV-induced inflammation) . Apply bioinformatics tools like rMATS for splicing quantification and STRING for protein network analysis. Validate findings using targeted qPCR (e.g., ATP11A isoforms) and functional assays (e.g., cytokine ELISAs) .
Q. How can researchers address low reproducibility in BRD4 inhibition studies using this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., hSAECs passage number, media lot) and this compound handling (DMSO concentration ≤0.1%) . Pre-screen batches for activity via TR-FRET. Use longitudinal experimental designs with internal replicates and blinded data analysis to minimize bias. Publish raw proteomic/RNA-seq data in repositories like PRIDE or GEO .
Data Contradiction Analysis
Q. How do researchers reconcile this compound's non-toxic profile in vitro with potential in vivo toxicity?
- Methodological Answer : Conduct comparative metabolomic studies to identify tissue-specific metabolite interactions. Use organoid models or murine assays to bridge in vitro-in vivo gaps. Monitor in vivo pharmacokinetics (e.g., plasma half-life, tissue distribution) and employ toxicity biomarkers (e.g., ALT/AST for liver damage) .
Tables of Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
